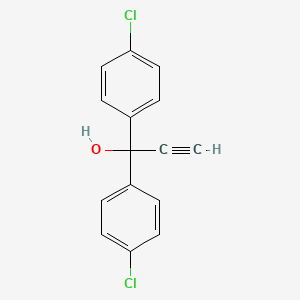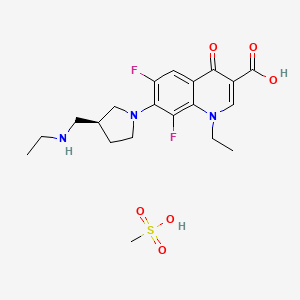![molecular formula C26H25N5O2S B12007747 2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12007747.png)
2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Diese Verbindung ist ein komplexes organisches Molekül mit der folgenden chemischen Formel:
C28H29N5O6S
. - Es weist ein 1,2,4-Triazolringsystem, eine Sulfanylgruppe und eine Acetohydrazid-Einheit auf.
- Die Struktur der Verbindung kombiniert aromatische Ringe, Heterocyclen und funktionelle Gruppen, was sie für die wissenschaftliche Erforschung faszinierend macht.
Vorbereitungsmethoden
Synthesewege: Obwohl die spezifischen Synthesewege variieren können, beinhaltet ein gängiger Ansatz die Kondensation geeigneter Ausgangsstoffe.
Reaktionsbedingungen: Die Synthese erfolgt typischerweise unter Rückflussbedingungen unter Verwendung geeigneter Lösungsmittel und Reagenzien.
Industrielle Produktion: Leider sind detaillierte industrielle Produktionsmethoden aufgrund der Seltenheit der Verbindung nicht allgemein verfügbar.
Analyse Chemischer Reaktionen
Reaktivität: Die Verbindung kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Hauptprodukte: Diese Reaktionen ergeben Derivate mit modifizierten funktionellen Gruppen oder Substitutionen.
Wissenschaftliche Forschungsanwendungen
Biologie: Untersuchungen konzentrieren sich auf ihre Wechselwirkungen mit biologischen Molekülen, wie Enzymen oder Rezeptoren.
Medizin: Die pharmakologischen Eigenschaften der Verbindung werden für die potenzielle Medikamentenentwicklung untersucht.
Industrie: Ihre einzigartige Struktur kann Anwendungen in der Materialwissenschaft oder Katalyse finden.
Wirkmechanismus
- Der Wirkmechanismus der Verbindung hängt von ihren spezifischen Zielstrukturen ab.
- Es könnte mit Enzymen, Rezeptoren oder zellulären Signalwegen interagieren und biologische Prozesse beeinflussen.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific targets.
- It could interact with enzymes, receptors, or cellular pathways, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Einzigartigkeit: Die Kombination von Substituenten und funktionellen Gruppen in der Verbindung unterscheidet sie von verwandten Molekülen.
Denken Sie daran, dass diese Verbindung zwar vielversprechend ist, aber weitere Forschung erforderlich ist, um ihre Eigenschaften und Anwendungen vollständig zu verstehen.
Eigenschaften
Molekularformel |
C26H25N5O2S |
|---|---|
Molekulargewicht |
471.6 g/mol |
IUPAC-Name |
2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H25N5O2S/c1-18-7-11-22(12-8-18)31-25(21-9-13-23(33-3)14-10-21)29-30-26(31)34-17-24(32)28-27-16-20-6-4-5-19(2)15-20/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+ |
InChI-Schlüssel |
MKLPWWSJPGKMPV-JVWAILMASA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC(=C3)C)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC(=C3)C)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl ({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B12007665.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12007671.png)

![6-(Phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12007675.png)
![N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12007676.png)

![[2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007688.png)



![7-Dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B12007698.png)
![7-(3-bromobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12007717.png)


